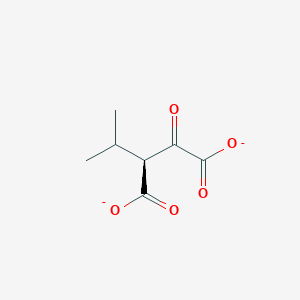

(2S)-2-isopropyl-3-oxosuccinate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-isopropyl-3-oxosuccinate(2-) is a dicarboxylic acid dianion obtained by removal of a proton from both carboxy groups of (2S)-2-isopropyl-3-oxosuccinic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a succinate(2-). It is a conjugate base of a (2S)-2-isopropyl-3-oxosuccinic acid.

Aplicaciones Científicas De Investigación

Biochemical Significance

(2S)-2-isopropyl-3-oxosuccinate(2-) is an intermediate in the leucine biosynthesis pathway, which is crucial for protein synthesis and metabolic regulation in various organisms, including bacteria and yeast. It is derived from (2R,3S)-3-isopropylmalate, and its conversion is catalyzed by specific enzymes such as 3-isopropylmalate dehydrogenase .

Role in Leucine Biosynthesis

Leucine is one of the essential branched-chain amino acids (BCAAs) that play a vital role in muscle metabolism and protein synthesis. The conversion of (2S)-2-isopropyl-3-oxosuccinate(2-) to leucine involves several enzymatic steps, highlighting its importance in metabolic pathways .

Industrial Applications

The compound has been investigated for its potential use in biocatalysis and metabolic engineering. Specifically, it can serve as a substrate for various enzymes involved in amino acid synthesis, making it valuable for producing high-value compounds in the pharmaceutical and food industries.

Biocatalytic Processes

Research has shown that (2S)-2-isopropyl-3-oxosuccinate(2-) can be utilized by 2-oxoglutarate-dependent oxygenases to facilitate the hydroxylation of aliphatic amino acids . This biocatalytic application demonstrates its versatility and potential for large-scale production of amino acids with specific configurations.

Case Study: Metabolic Pathway Analysis

A study conducted on Saccharomyces cerevisiae highlighted the metabolic pathways involving (2S)-2-isopropyl-3-oxosuccinate(2-) and its derivatives. The research utilized flux balance analysis to model the central carbon metabolism, emphasizing how this compound integrates into broader metabolic networks .

| Study | Organism | Methodology | Findings |

|---|---|---|---|

| Maarleveld et al., 2025 | Saccharomyces cerevisiae | Flux Balance Analysis | Identified key metabolic fluxes involving (2S)-2-isopropyl-3-oxosuccinate(2-) |

| MDPI, 2019 | Various Bacteria | Biocatalytic Assays | Demonstrated substrate promiscuity of enzymes utilizing (2S)-2-isopropyl-3-oxosuccinate(2-) |

Case Study: Food Metabolism

Another significant area of research involves the detection of (2S)-2-isopropyl-3-oxosuccinate(2-) in various food products, suggesting its utility as a biomarker for dietary intake of certain foods such as onions and citrus fruits . This aspect opens avenues for further exploration into its role in human metabolism and nutrition.

Análisis De Reacciones Químicas

Biosynthetic Role in Leucine Metabolism

(2S)-2-Isopropyl-3-oxosuccinate(2−) is generated during the third step of leucine biosynthesis via the oxidative decarboxylation of (2R,3S)-3-isopropylmalate. This reaction is catalyzed by 3-isopropylmalate dehydrogenase (LEU2 in yeast, EC 1.1.1.85) in the presence of NAD+ .

Key Reaction :

(2R,3S) 3 isopropylmalate+NAD+→(2S) 2 isopropyl 3 oxosuccinate(2−)+NADH+H+

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme | 3-isopropylmalate dehydrogenase | |

| Cofactor | NAD+ | |

| Product | 4-Methyl-2-oxopentanoate + CO₂ |

Oxidative Decarboxylation to 4-Methyl-2-oxopentanoate

The compound undergoes spontaneous or enzyme-assisted decarboxylation to form 4-methyl-2-oxopentanoate (α-ketoisocaproate), a direct precursor to leucine .

Decarboxylation Reaction :

(2S) 2 isopropyl 3 oxosuccinate(2−)+H+→4 Methyl 2 oxopentanoate+CO2

| Property | Details | Source |

|---|---|---|

| Spontaneous | Occurs without enzymatic catalysis | |

| Enzyme-Assisted | Accelerated by malate dehydrogenase | |

| Final Product Role | Substrate for leucine transaminases |

Enzymatic Mechanism of 3-Isopropylmalate Dehydrogenase

The dehydrogenation and decarboxylation steps involve specific catalytic residues and require Mg²+ for stabilization :

Catalytic Residues and Roles:

Reaction Steps:

-

Dehydrogenation : Asp222B abstracts a proton from the substrate’s hydroxyl group, enabling hydride transfer from C2 to NAD+ .

-

Decarboxylation : Lys190B protonates the β-carboxylate, releasing CO₂ and forming α-ketoisocaproate .

Additional Reactions and Substrate Roles

(2S)-2-Isopropyl-3-oxosuccinate(2−) interacts with other enzymes in microbial pathways:

-

D-malate dehydrogenase (DmlA) : Catalyzes NAD+-dependent oxidation to pyruvate in E. coli :

R malate+NAD+→pyruvate+CO2+NADH

| Enzyme | Organism | Function | Source |

|---|---|---|---|

| D-malate dehydrogenase | Escherichia coli | Oxidative decarboxylation |

Structural and Kinetic Data

Propiedades

Fórmula molecular |

C7H8O5-2 |

|---|---|

Peso molecular |

172.13 g/mol |

Nombre IUPAC |

(3S)-2-oxo-3-propan-2-ylbutanedioate |

InChI |

InChI=1S/C7H10O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)/p-2/t4-/m0/s1 |

Clave InChI |

HIIZAGQWABAMRR-BYPYZUCNSA-L |

SMILES |

CC(C)C(C(=O)C(=O)[O-])C(=O)[O-] |

SMILES isomérico |

CC(C)[C@@H](C(=O)C(=O)[O-])C(=O)[O-] |

SMILES canónico |

CC(C)C(C(=O)C(=O)[O-])C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.